Sulfonium

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

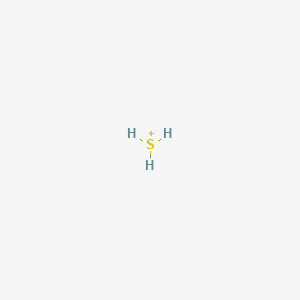

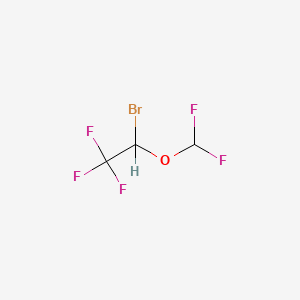

Sulfonium is a sulfur hydride, a this compound compound and an onium cation. It is a conjugate acid of a hydrogen sulfide.

Scientific Research Applications

Hydroxide Exchange Membranes

Tertiary sulfonium has been identified as a cationic functional group for hydroxide exchange membranes (HEMs). Research shows that this compound-functionalized HEMs exhibit excellent thermal stability and good chemical stability, making them suitable for various applications including fuel cells and electrochemical devices (Zhang et al., 2012).

Antimicrobial Activity

This compound compounds, known for their cationic surfactant properties, have been widely used globally. Studies indicate their higher antimicrobial activity against gram-positive bacteria compared to some common cationic antimicrobials. Furthermore, this compound compounds tend to exhibit lower toxicity, suggesting their potential as safer antimicrobials (Hirayama, 2011).

Conformational Studies in Proteins

This compound ions, like S-Adenosylmethionine, play central roles in organism metabolism. Studies involving NMR and computational methods have investigated the conformational preferences of this compound ions, providing insights into their roles in biological processes and interactions with proteins (Markham et al., 2002).

Organic Synthesis

This compound salts have become increasingly significant in organic synthesis, especially in light-mediated, radical C–C bond formation. Their use as radical precursors in photoredox catalysis highlights their importance in contemporary synthetic methodologies (Péter et al., 2020).

Electrospray Mass Spectrometry

This compound salts have been studied using electrospray Fourier transform ion cyclotron resonance mass spectrometry. These studies provide insights into the dissociation pathways of this compound ions and their stabilizing/destabilizing effects, contributing to a better understanding of their chemical reactivity (Katritzky et al., 1997).

Nonviral Gene Vectors

This compound lipids have been explored as potential nonviral gene vectors. Their ability to effectively interact with DNA and form nanoparticle complexes demonstrates their potential in gene therapy and molecular biology applications (Li et al., 2022).

Properties

| 18155-21-0 | |

Molecular Formula |

H3S+ |

Molecular Weight |

35.09 g/mol |

IUPAC Name |

sulfanium |

InChI |

InChI=1S/H2S/h1H2/p+1 |

InChI Key |

RWSOTUBLDIXVET-UHFFFAOYSA-O |

SMILES |

[SH3+] |

Canonical SMILES |

[SH3+] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[(3,5-Dibromo-6-oxo-1-cyclohexa-2,4-dienylidene)methylamino]-2-methylbenzoic acid](/img/structure/B1226780.png)

![2-[[6-Amino-2-(4-methoxyanilino)-5-nitro-4-pyrimidinyl]amino]ethanol](/img/structure/B1226786.png)

![Al-6619, [2h-Thieno[3,2-E]-1,2-Thiazine-6-Sulfonamide,2-(3-Hydroxyphenyl)-3-(4-Morpholinyl)-, 1,1-Dioxide]](/img/structure/B1226787.png)

![3-(Benzenesulfonyl)-1-cyclopropyl-2-pyrrolo[3,2-b]quinoxalinamine](/img/structure/B1226789.png)